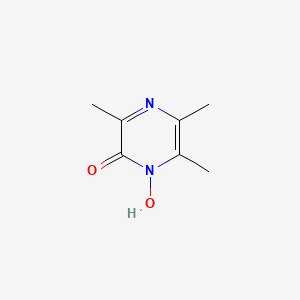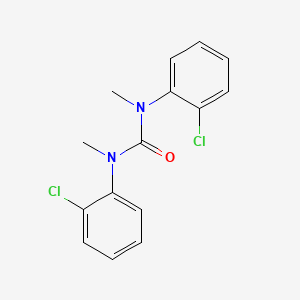
N,N'-Bis(2-chlorophenyl)-N,N'-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorophenyl groups attached to a dimethylurea core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea typically involves the reaction of 2-chloroaniline with dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroaniline+dimethylcarbamoyl chloride→1,3-Bis(2-chlorophenyl)-1,3-dimethylurea
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves large-scale reactions using similar starting materials. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Bis(2-chlorophenyl)-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-chlorophenyl)urea
- 1,3-Diphenylurea
- 1,3-Bis(2,4-dichlorophenyl)urea
Uniqueness
1,3-Bis(2-chlorophenyl)-1,3-dimethylurea is unique due to the presence of two chlorophenyl groups and a dimethylurea core, which confer specific chemical and biological properties
特性
CAS番号 |
188962-78-9 |
|---|---|
分子式 |
C15H14Cl2N2O |
分子量 |
309.2 g/mol |
IUPAC名 |
1,3-bis(2-chlorophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-18(13-9-5-3-7-11(13)16)15(20)19(2)14-10-6-4-8-12(14)17/h3-10H,1-2H3 |
InChIキー |
JAYWQHKEBAEICY-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1Cl)C(=O)N(C)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
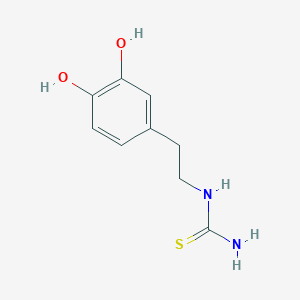
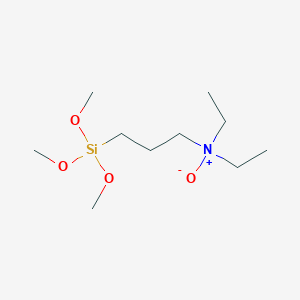
![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
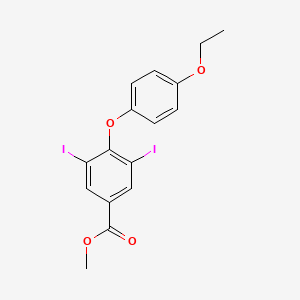
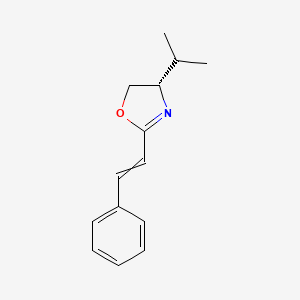
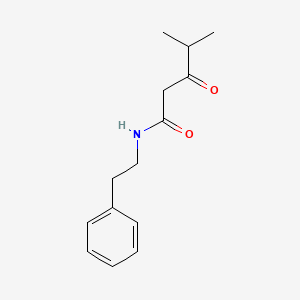
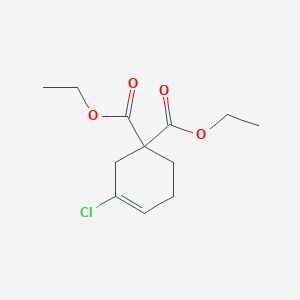

![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
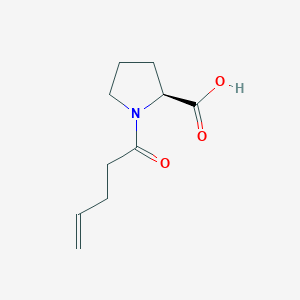
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
